2,6-Dimethyl-2-heptene

Thermophysical Property Isomer Differentiation Distillation

2,6-Dimethyl-2-heptene (CAS 5557-98-2, C9H18, MW 126.24 g/mol) is a branched monoolefin hydrocarbon. It is a liquid at ambient conditions, possessing a moderate vapor pressure and a density below that of water, classifying it as a volatile organic compound (VOC).

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 5557-98-2
Cat. No. B14727891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-2-heptene
CAS5557-98-2
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCC(C)CCC=C(C)C
InChIInChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h6,9H,5,7H2,1-4H3
InChIKeyJDJYGSMZGYTCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-2-heptene (CAS 5557-98-2) Technical Procurement Profile: Physicochemical Baseline and Core Specifications


2,6-Dimethyl-2-heptene (CAS 5557-98-2, C9H18, MW 126.24 g/mol) is a branched monoolefin hydrocarbon [1]. It is a liquid at ambient conditions, possessing a moderate vapor pressure and a density below that of water, classifying it as a volatile organic compound (VOC) . Its structure is defined by a heptene backbone with methyl substituents at the 2- and 6-positions and the alkene functionality specifically located at the 2-position [1]. This precise substitution pattern imparts a unique set of physicochemical and reactive properties that distinguish it from other C9 alkene isomers [2].

2,6-Dimethyl-2-heptene Procurement: Why Isomeric Specificity Prevents Direct Analog Substitution


Substituting 2,6-Dimethyl-2-heptene with other C9H18 isomers, such as 2,6-Dimethyl-3-heptene or 2,6-Dimethyl-1-heptene, is not feasible for applications dependent on precise physicochemical properties or reaction outcomes. The position of the double bond and the branching pattern dictate boiling point, vapor pressure, density, and chromatographic retention behavior [1]. For instance, a shift in the double bond position from the 2- to the 3-position results in a measurable decrease in boiling point and density, which can alter distillation parameters, formulation volatility, and analytical detection windows . Such differences are critical in GC-MS reference standard applications, chemical synthesis where regiospecificity is required, or physical property modeling, where the use of an incorrect isomer will introduce quantifiable error [1].

2,6-Dimethyl-2-heptene (CAS 5557-98-2): Quantified Comparative Performance and Differential Evidence Guide


Comparative Boiling Point Analysis: 2,6-Dimethyl-2-heptene vs. 2,6-Dimethyl-3-heptene

The boiling point of 2,6-Dimethyl-2-heptene is significantly higher than that of its positional isomer, 2,6-Dimethyl-3-heptene . This difference is a direct consequence of the location of the double bond, which alters molecular shape and intermolecular interactions .

Thermophysical Property Isomer Differentiation Distillation

Density Differentiation: Quantifying Isomer-Specific Volumetric Properties

The density of 2,6-Dimethyl-2-heptene is measurably different from its 3-heptene isomer, with a lower value reported . This variation is critical for applications requiring precise mass-to-volume conversions, such as in formulating mixtures or calculating shipping volumes .

Density Formulation Material Handling

Gas Chromatographic Selectivity: Retention Index as an Isomer-Specific Diagnostic

In gas chromatography on a non-polar column, 2,6-Dimethyl-2-heptene exhibits a specific Kovats retention index of 850 on squalane [1][2]. This value is a system-independent identifier that allows for unambiguous differentiation from co-eluting C9 isomers in complex hydrocarbon mixtures, such as those found in catalytic cracking gasolines [1].

Gas Chromatography Kovats Retention Index Analytical Standard

Vapor Pressure Evaluation: Implications for Handling and Volatile Loss

The vapor pressure of 2,6-Dimethyl-2-heptene at 25°C is estimated to be 8.0 mmHg . This value is a key determinant of its evaporation rate, potential for volatile organic compound (VOC) emissions, and the design of appropriate containment systems. It can be contrasted with the vapor pressure of the fully saturated analog, 2,6-Dimethylheptane, to understand the impact of the double bond on volatility .

Vapor Pressure Volatility Safety Data

2,6-Dimethyl-2-heptene (CAS 5557-98-2): Evidence-Backed Applications in Research and Industrial Settings


Analytical Reference Standard for Complex Hydrocarbon Mixture Analysis

The defined Kovats retention index of 850 on a non-polar squalane column [1] makes 2,6-Dimethyl-2-heptene a valuable reference standard for identifying and quantifying components in petrochemical streams. This is particularly relevant in the analysis of catalytic cracking gasolines, as reported by Lulova et al. [1]. Its use as a standard ensures accurate and reproducible GC peak assignment, which is critical for process monitoring and quality control in the petroleum refining industry.

Synthetic Intermediate in Fragrance and Fine Chemical Production

As demonstrated by Yin et al., 2,6-Dimethyl-2-heptene serves as a key intermediate in the multi-step synthesis of dihydro-4,5-lavandulol, a compound with a lavender-like scent [2]. This application leverages the alkene's specific reactivity, such as in the Prins reaction with paraformaldehyde, to build the target molecule's carbon skeleton. Its use is therefore justified in research and development laboratories focused on synthesizing novel fragrance ingredients or other terpenoid-derived fine chemicals.

Physical Property Modeling and Database Development

The compound's specific physicochemical properties, including its boiling point, density, and vapor pressure, are valuable data points for developing and validating quantitative structure-property relationship (QSPR) models for branched alkenes . Researchers focused on computational chemistry, process simulation, or the development of thermophysical property databases can utilize these precise values to improve the accuracy of predictive tools for a class of industrially relevant hydrocarbons.

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